molecular formula C13H16F2S B8078753 1,3-Difluoro-5-hept-6-enylsulfanylbenzene

1,3-Difluoro-5-hept-6-enylsulfanylbenzene

Cat. No.: B8078753
M. Wt: 242.33 g/mol
InChI Key: MJABNSJRYPULJO-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-hept-6-enylsulfanylbenzene: is an organic compound characterized by the presence of fluorine atoms at the 1 and 3 positions on the benzene ring, a hept-6-enyl chain, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-hept-6-enylsulfanylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the late-stage difluoromethylation . This process uses difluoromethylation reagents to introduce the difluoromethyl group into the molecule. The reaction conditions for this method are also relatively mild and can be performed under ambient conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by allowing for better control of reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-hept-6-enylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-5-hept-6-enylsulfanylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-hept-6-enylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluorobenzene : A simpler compound with only two fluorine atoms on the benzene ring.
  • 1,3-Difluoro-5-methylsulfonylbenzene : Contains a methylsulfonyl group instead of a hept-6-enyl chain.
  • 1,3-Difluoro-5-heptylsulfanylbenzene : Similar structure but with a saturated heptyl chain instead of an unsaturated hept-6-enyl chain.

Uniqueness

1,3-Difluoro-5-hept-6-enylsulfanylbenzene is unique due to the presence of both fluorine atoms and a hept-6-enyl chain, which can impart distinct chemical and physical properties

Properties

IUPAC Name

1,3-difluoro-5-hept-6-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2S/c1-2-3-4-5-6-7-16-13-9-11(14)8-12(15)10-13/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJABNSJRYPULJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCSC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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